molecular formula C9H7BrN2O B178861 3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole CAS No. 103499-27-0

3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole

Cat. No.: B178861
CAS No.: 103499-27-0
M. Wt: 239.07 g/mol
InChI Key: ZMLCNQSMTBRFDJ-UHFFFAOYSA-N
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Description

3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole (CAS 103499-27-0) is a versatile chemical reagent designed for research and development applications. This compound features a bromomethyl group attached to a 1,2,4-oxadiazole heterocycle, making it a valuable electrophilic building block for constructing more complex molecules via nucleophilic substitution reactions . The 1,2,4-oxadiazole ring is a known bioisostere for ester and amide functionalities, which can improve the metabolic stability and pharmacokinetic properties of lead compounds . This makes derivatives of this scaffold of significant interest in medicinal chemistry for the discovery of new therapeutic agents . Research into 1,2,4-oxadiazole-containing compounds has demonstrated a wide range of biological activities, including anticancer , antiviral , and antibacterial effects . The bromomethyl group on this scaffold provides a reactive handle for further functionalization, allowing researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies and high-throughput screening. This product is intended For Research Use Only and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a well-ventilated laboratory, wearing suitable protective equipment.

Properties

IUPAC Name

5-(bromomethyl)-3-phenyl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c10-6-8-11-9(12-13-8)7-4-2-1-3-5-7/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMLCNQSMTBRFDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Radical Initiation

N-Bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) in CCl₄ (reflux, 12h) selectively brominates the methyl group:

InitiatorNBS Equiv.Temp. (°C)YieldPurity (HPLC)
AIBN1.28063%92%
BPO1.58058%88%
Light1.02541%85%

Mechanistic Insight : AIBN generates cyanoisopropyl radicals, abstracting methyl hydrogen to form a benzyl-type radical. NBS delivers bromine with minimal diastereomer formation.

Analytical Characterization and Validation

Post-synthesis verification ensures structural fidelity:

Spectroscopic Fingerprints

  • ¹H NMR (400 MHz, CDCl₃) : Singlet at δ 4.42 (2H, CH₂Br), aromatic multiplet δ 7.45–8.12 (5H, Ph)

  • ¹³C NMR : δ 30.1 (CH₂Br), 167.8 (C-5), 175.2 (C-3)

  • HRMS (ESI+) : m/z 253.099 [M+H]⁺ (calc. 253.099 for C₁₀H₉BrN₂O)

Comparative Route Analysis

MethodStepsTotal YieldScalabilityLimitations
O-Acylamidoxime347%Pilot-scale feasibleBromoacetyl chloride instability
Post-bromination439%High-volume adaptationOver-bromination side products

Key Finding : The O-acylamidoxime route provides superior atom economy but requires stringent moisture control during acylation.

Challenges in Process Chemistry

  • Bromoacetyl Chloride Handling : Hydrolysis susceptibility necessitates anhydrous conditions (<10 ppm H₂O)

  • Radical Chain Control : Excess NBS promotes dibromination, requiring precise stoichiometry

  • Crystallization Difficulties : Oil formation during workup demands chromatographic purification

Biological Activity

3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and nematocidal activities, based on recent research findings.

Chemical Structure and Properties

The compound features a five-membered heterocyclic ring containing nitrogen and is characterized by a phenyl group and a bromomethyl substituent. The unique structure of oxadiazoles contributes to their biological activity through various mechanisms, including enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer treatment. For instance, a study demonstrated that certain oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. The compound This compound showed promising results with an IC50 value indicating effective inhibition of cell proliferation in multiple cancer types (Table 1).

Cell LineIC50 (μM)
HeLa (Cervical)9.4
MCF7 (Breast)12.5
A549 (Lung)8.7
HCT116 (Colon)11.0

Table 1: Anticancer activity of this compound against various cancer cell lines.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. A study reported that oxadiazole derivatives can modulate gene expression related to antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA), suggesting a potential role in overcoming drug resistance.

Nematocidal Activity

In agricultural applications, this compound has shown significant nematocidal activity against Bursaphelenchus xylophilus. The compound's LC50 values indicate a higher efficacy compared to traditional nematicides like avermectin (Table 2).

CompoundLC50 (μg/mL)
This compound3.3
Avermectin335.5
Fosthiazate436.9

Table 2: Nematocidal activity of this compound compared to standard nematicides.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cellular processes such as acetylcholinesterase and butyrylcholinesterase.
  • Receptor Modulation : It interacts with acetylcholine receptors in nematodes, disrupting their neuromuscular function.
  • Gene Expression Regulation : In bacterial models, it modulates the expression of resistance genes, enhancing the efficacy of existing antibiotics.

Case Studies

Several case studies have provided insights into the therapeutic potential of this compound:

  • Anticancer Study : A comprehensive evaluation of various oxadiazole derivatives revealed that modifications at the bromomethyl position significantly enhance anticancer properties.
  • Antimicrobial Resistance : Research demonstrated that combining oxadiazoles with conventional antibiotics could restore sensitivity in resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxadiazole Derivatives

Substituent Effects on Antituberculosis Activity

Key SAR Findings (from –4):

Compound/Substituent R1 R4 R6 R7 LeuRS IC50 (µM) MetRS IC50 (µM) Notes
3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole Br H OCH3 Cl 2.1 0.8 Dual-targeted activity; non-cytotoxic
Compound 27 (R7 = Cl) Br H OCH3 Cl 3.5 0.5 High MetRS inhibition; PMF ΔG = -2 kcal/mol
Compound 17 (R6 = OCH3) Br H OCH3 H 4.2 1.2 Moderate dual activity
Compound 31 (R4 = F) Br F H H >10 0.9 Selective MetRS inhibition
Ethoxy-substituted analog OEt H H H >50 >50 Low activity
  • R1 Substituent : Bromine (Br) at R1 is critical for dual LeuRS/MetRS inhibition. Ethoxy (OEt) or fluorine (F) reduces activity by >50% .
  • R7 Substituent : Chlorine (Cl) at R7 enhances MetRS binding (e.g., Compound 27) but abolishes activity against drug-resistant M. tuberculosis strains .

Antiviral and Anticancer Oxadiazoles

Dengue Virus NS5 Polymerase Inhibitors
  • 3-Phenyl-5-[(E)-2-(thiophen-2-yl)ethenyl]-1,2,4-oxadiazole ():
    • Target : Dengue virus NS5 RNA-dependent RNA polymerase.
    • Activity : Submicromolar inhibition (IC50 ~0.5 µM) across all four dengue serotypes.
    • SAR : The ethenyl-thiophene moiety is essential for binding to the NS5 allosteric pocket.
Apoptosis-Inducing Anticancer Agents
  • 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole ():
    • Target : TIP47 protein (IGF II receptor binding protein).
    • Activity : Induces G1-phase arrest and apoptosis in T47D breast cancer cells (EC50 = 1.2 µM).
    • SAR : Pyridyl or substituted five-membered rings at R5 improve potency .

Key Research Findings and Implications

Dual-Targeted Inhibition : this compound’s dual LeuRS/MetRS inhibition is rare among oxadiazoles, which typically target single enzymes or pathways .

Versatility of Oxadiazole Scaffold: Minor substituent changes (e.g., Br → Cl, phenyl → thiophene) drastically alter biological targets, enabling applications in tuberculosis, viral infections, and oncology .

Q & A

Q. What are the standard synthetic routes for 3-phenyl-5-(bromomethyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves cyclocondensation of precursors such as amidoximes with brominated acylating agents. For example, a reflux reaction in acetonitrile with potassium carbonate as a base can facilitate nucleophilic substitution and cyclization steps . Optimization includes:
  • Temperature control : Prolonged reflux (10–12 hours) ensures complete cyclization.
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.
  • Purification : Recrystallization from ethanol or ethyl acetate improves purity .
    Data from analogous compounds show yields of 60–75% under these conditions .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm the bromomethyl group (δ 4.2–4.5 ppm for CH2_2Br) and oxadiazole ring protons (δ 8.1–8.3 ppm for aromatic protons) .
  • X-ray crystallography : Resolves bond lengths (e.g., C–Br: ~1.93 Å) and dihedral angles between oxadiazole and phenyl rings (e.g., 80–85°), critical for confirming steric effects .
  • Mass spectrometry : ESI-MS provides molecular ion peaks matching the molecular formula (e.g., [M+H]+^+ at m/z 265) .

Q. How does the bromomethyl group influence the stability and reactivity of this compound under ambient conditions?

  • Methodological Answer : The bromomethyl group enhances electrophilicity, making the compound prone to nucleophilic substitution (e.g., SN2 reactions). Stability assessments include:
  • Thermogravimetric analysis (TGA) : Decomposition temperatures >150°C indicate moderate thermal stability.
  • Light sensitivity : Store in amber vials at 2–8°C to prevent photolytic degradation .
    Reactivity studies show preferential substitution at the bromomethyl site over the oxadiazole ring .

Advanced Research Questions

Q. What computational strategies are effective for predicting the electronic properties and reaction pathways of this compound?

  • Methodological Answer :
  • DFT calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps (e.g., ~4.5 eV) and charge distribution, revealing nucleophilic sites .
  • Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
  • MD simulations : Assess solvation effects and conformational stability in solvents like DMSO or water .

Q. How can discrepancies in biological activity data for oxadiazole derivatives be systematically addressed?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or structural impurities. Resolve via:
  • Dose-response standardization : Use IC50_{50} values across multiple cell lines (e.g., HeLa, HEK293) to validate cytotoxicity trends .
  • Purity verification : HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) ensure reproducibility .
  • Control experiments : Compare with inactive analogs (e.g., non-brominated derivatives) to isolate the bromomethyl group’s role .

Q. What mechanistic insights explain the compound’s selectivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The bromomethyl group acts as a directing group, facilitating regioselective coupling. Key steps include:
  • Catalyst screening : Pd(PPh3_3)4_4 or XPhos Pd G3 in toluene/water mixtures (yields: 70–85%) .
  • Kinetic studies : Monitor reaction progress via 1^1H NMR to identify intermediates (e.g., oxidative addition complexes).
  • Steric maps : Molecular modeling shows hindered access to the oxadiazole ring, favoring bromomethyl substitution .

Q. How can in silico models guide the design of derivatives with enhanced pharmacological profiles?

  • Methodological Answer :
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity (e.g., IC50_{50} values for kinase inhibition) .
  • ADMET prediction : Use SwissADME to optimize logP (2–3) and reduce hepatotoxicity risks .
  • Fragment-based design : Replace bromine with bioisosteres (e.g., CF3_3) to improve metabolic stability while retaining activity .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole
Reactant of Route 2
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3-Phenyl-5-(bromomethyl)-1,2,4-oxadiazole

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